molecular formula C11H23NSi B11899419 (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine CAS No. 53987-08-9

(1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine

Cat. No.: B11899419
CAS No.: 53987-08-9
M. Wt: 197.39 g/mol
InChI Key: SMQPFZXNCDZWFB-UHFFFAOYSA-N
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Description

(1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine is an organosilicon imine characterized by a cyclohexyl group attached to the nitrogen atom and a trimethylsilyl (TMS) group at the β-position of the ethanimine backbone. The (1E) configuration indicates the trans geometry of the C=N bond. This compound is of interest due to the synergistic effects of its substituents:

  • Trimethylsilyl group: Modifies electronic properties via σ-inductive effects and provides steric protection to adjacent functional groups.

For instance, lithium bis(trimethylsilyl)amide (LiHMDS) is commonly used to generate silyl-protected imines under low-temperature conditions .

Properties

CAS No.

53987-08-9

Molecular Formula

C11H23NSi

Molecular Weight

197.39 g/mol

IUPAC Name

N-cyclohexyl-2-trimethylsilylethanimine

InChI

InChI=1S/C11H23NSi/c1-13(2,3)10-9-12-11-7-5-4-6-8-11/h9,11H,4-8,10H2,1-3H3

InChI Key

SMQPFZXNCDZWFB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC=NC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine typically involves the reaction of cyclohexylamine with trimethylsilylacetylene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imine bond. The reaction conditions may include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with additional steps for purification, such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Compounds with new functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Chemistry: (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials

Biology and Medicine: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its derivatives could potentially exhibit pharmacological activities, making it a valuable compound in medicinal chemistry.

Industry: In the industrial sector, (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism of action of (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine involves its interaction with molecular targets through its imine and trimethylsilyl groups. The imine group can participate in nucleophilic addition reactions, while the trimethylsilyl group can stabilize intermediates and facilitate reactions. These interactions can lead to the formation of new bonds and the modification of existing structures, contributing to the compound’s effects in various applications.

Comparison with Similar Compounds

Comparison with Structurally Related Imines

Structural and Electronic Properties

C=N Bond Length and Geometry

The C=N bond length in imines is critical for stability and reactivity. reports bond lengths for similar compounds:

Compound C=N Bond Length (Å) Reference
(E)-Benzyl(1-phenylethylidene)amine (title compound) 1.292 (2)
2-(N-Benzyl-α-iminoethyl)phenol 1.286 (2)
(S)-(+)-N-(1-Phenylethyl)salicylideneamine 1.264 (4)

The target compound likely exhibits a C=N bond length near 1.29 Å , comparable to other alkyl-substituted imines. The TMS group may slightly elongate the bond due to its electron-donating nature, reducing resonance stabilization of the C=N moiety .

Substituent Effects
  • Steric Effects : Bulky substituents like cyclohexyl and TMS groups hinder nucleophilic attack at the imine carbon, as seen in ’s (E)-1-Cyclohexyl-N-(2,6-diisopropylphenyl)methanimine. The diisopropylphenyl group in this analog increases steric hindrance, reducing reactivity in coupling reactions .
  • Electronic Effects : The TMS group in the target compound donates electrons via σ-bonds, contrasting with electron-withdrawing groups like trifluoromethyl (CF₃) in ’s (Z)-1-(4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-2,2,2-trifluoro-N-(trimethylsilyl)ethan-1-imine. The CF₃ group increases electrophilicity at the imine carbon, enhancing reactivity toward nucleophiles .

Reactivity in Catalytic and Functionalization Reactions

highlights the role of silyl groups in cobalt-catalyzed C–H functionalization. The (trimethylsilyl)vinyl group in (trimethylsilyl)vinyl)phenyl)ethan-1-imine enhances regioselectivity by directing metal coordination . For the target compound, the TMS group may similarly modulate catalytic activity in cross-coupling or hydrosilylation reactions.

Biological Activity

(1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following molecular structure:

C9H17NSi\text{C}_9\text{H}_{17}\text{N}\text{Si}

Research indicates that (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine may interact with various biological targets, particularly within the realm of enzyme inhibition. Its structural features suggest potential interactions with proteins involved in signaling pathways, specifically kinases.

Enzyme Inhibition

Inhibitory assays have shown that modifications in the cyclohexyl and trimethylsilyl groups can significantly affect the compound's potency against specific targets. For instance, structural analogs have been tested for their ability to inhibit c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), with varying degrees of success.

Structure-Activity Relationships (SAR)

A comprehensive analysis of SAR for related compounds reveals several key insights:

CompoundIC50 (JNK3)IC50 (p38α MAPK)Notes
Compound 1a 24 nM17 nMBalanced dual inhibitor
Compound 5 30 nM20 nMSimilar structure, slight modification
Cyclohexyl Derivative 726 nM300 nMEnhanced interaction with p38α MAPK

These findings suggest that small changes in substituents can lead to significant differences in biological activity, highlighting the importance of precise structural design in drug development.

Case Studies

  • Inhibition of JNK Pathway : A study demonstrated that specific derivatives of (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine exhibited potent inhibition of the JNK pathway, which is crucial in various cellular processes including apoptosis and inflammation. The most effective compounds showed IC50 values in the low nanomolar range, indicating strong biological activity.
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound and its analogs. Results indicated a reduction in pro-inflammatory cytokines when treated with these compounds, suggesting a potential therapeutic application in inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies have indicated that certain derivatives may offer neuroprotective effects, potentially through modulation of signaling pathways involved in neuronal survival.

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